N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine: is an organic compound characterized by the presence of a dichlorobenzyl group attached to a methoxypropan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxypropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential use in developing new pharmaceuticals, particularly as intermediates in the synthesis of drugs with antimicrobial or anticancer properties.
Biological Research: It is used in studies investigating the interaction of organic compounds with biological systems, including enzyme inhibition and receptor binding studies.
Industrial Applications: The compound is used as an intermediate in the synthesis of various industrial chemicals, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites.
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with similar structural features but different functional groups.
2,4-Dichlorobenzyl chloride: Another related compound used as a precursor in the synthesis of N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine.
2,4-Dichlorobenzylamine:
Uniqueness: this compound is unique due to the presence of both the dichlorobenzyl and methoxypropan-1-amine groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-methoxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-15-6-2-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIUSWKKUGLHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.